Cas no 94670-39-0 (Rebamipide N-formylbenzamide)

Rebamipide N-formylbenzamide structure
Rebamipide N-formylbenzamide structure
Produktname:Rebamipide N-formylbenzamide
CAS-Nr.:94670-39-0
MF:C8H6ClNO2
MW:183.591741085052
CID:4557687

Rebamipide N-formylbenzamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-chloro-N-formylbenzamide
    • Rebamipide impurity 2
    • 4-Chloro-N-formylbenzamide (ACI)
    • Rebamipide N-formylbenzamide
    • Inchi: 1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-5H,(H,10,11,12)
    • InChI-Schlüssel: QAXGLJCRHCRDDO-UHFFFAOYSA-N
    • Lächelt: O=CNC(C1C=CC(Cl)=CC=1)=O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 176
  • Topologische Polaroberfläche: 46.2
  • XLogP3: 1.6

Rebamipide N-formylbenzamide Sicherheitsinformationen

Rebamipide N-formylbenzamide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
R234590-25mg
4-Chloro-N-formylbenzamide
94670-39-0
25mg
$ 173.00 2023-09-06
TRC
R234590-250mg
4-Chloro-N-formylbenzamide
94670-39-0
250mg
$ 1378.00 2023-09-06
TRC
R234590-10mg
Rebamipide N-formylbenzamide
94670-39-0
10mg
$ 1240.00 2022-06-03
TRC
R234590-100mg
4-Chloro-N-formylbenzamide
94670-39-0
100mg
$ 800.00 2023-09-06
TRC
R234590-1mg
Rebamipide N-formylbenzamide
94670-39-0
1mg
$ 155.00 2022-06-03

Rebamipide N-formylbenzamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  21 h, rt
Referenz
Synthesis of N-formylmaleamic acid and some related N-formylamides
Behrman, Edward J.; Hillenbrand, Edward L., Journal of Chemical Research, 2008, (3), 170-172

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lead tetraacetate Solvents: Acetic acid ,  Acetic anhydride
Referenz
The formation and metabolism of N-hydroxymethyl compounds. Part 8. The oxidative decarboxylation of N-aroylglycines to N-(acetoxymethyl)benzamides and N-formylbenzamides with lead(IV) acetate
Gledhill, Adrian P.; McCall, Carol J.; Threadgill, Michael D., Journal of Organic Chemistry, 1986, 51(16), 3196-201

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2,4-diphenyl-, inner salt Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 1 atm, rt
Referenz
Metal-Free Catalytic Formylation of Amides Using CO2 under Ambient Conditions
Hota, Pradip Kumar; Sau, Samaresh Chandra; Mandal, Swadhin K., ACS Catalysis, 2018, 8(12), 11999-12003

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Oxygen ,  Ammonium chloride Catalysts: Cupric chloride Solvents: Nitromethane ;  72 h, rt
1.2 Reagents: Sodium thiosulfate ;  rt
Referenz
Photoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichloride
Lian, Pengcheng; Li, Ruyi; Wang, Lili; Wan, Xiao; Xiang, Zixin; et al, Organic Chemistry Frontiers, 2022, 9(18), 4924-4931

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Water ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Dichloromethane ;  9 h, 40 °C
Referenz
Visible-Light-Driven Oxidation of N -Alkylamides to Imides Using Oxone/H2O and Catalytic KBr
Mei, Chong; Hu, Yixin; Lu, Wenjun, Synthesis, 2018, 50(15), 2999-3005

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Screening on reactivity of organic pesticides with ozone in water and their products
Ohashi, Norio; Tsuchiya, Yoshiteru; Sasano, Hideo; Hamada, Akira, Japanese Journal of Toxicology and Environmental Health, 1993, 39(6), 522-33

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ,  Water ;  5 - 6 h, 80 °C
Referenz
Otherwise inert reaction of sulfonamides/carboxamides with formamides via proton transfer-enhanced reactivity
Niu, Zaihai; Lin, Shaoxia; Dong, Zhiyong; Sun, Hao; Liang, Fushun; et al, Organic & Biomolecular Chemistry, 2013, 11(15), 2460-2465

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: Chloroform ,  Water ;  rt → 60 °C; 1 h
Referenz
A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag+/S2O82-
Huang, Wenhua; Zhang, Li'e, Journal of Chemical Research, 2006, (11), 738-739

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Potassium ,  2557091-43-5 Solvents: Acetonitrile ;  20 min, rt
1.2 Reagents: Phenylsilane ;  12 h, 1 atm, rt
Referenz
Designing a Cr-catalyst bearing redox non-innocent phenalenyl-based ligand towards hydrosilylative CO2 functionalization
Chakraborty, Soumi; Das, Arpan; Ahmed, Jasimuddin; Barman, Sayani; Mandal, Swadhin K., Chemical Communications (Cambridge, 2020, 56(89), 13788-13791

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Oxygen ,  Ammonium chloride Catalysts: Cupric chloride Solvents: Nitromethane ,  Water ;  72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
Referenz
Preparation of N-formylamide
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Iodine ;  5 min, 120 °C
1.2 Reagents: Ammonium persulfate ;  10 min, 120 °C
Referenz
Iodine and ammonium persulfate mediated activation of DMSO: an approach to N-formylation of amides and synthesis of isatins
Bhat, Showkat Ahmad; Bhat, Mohammad Yaqoob; Rather, Suhail A.; Gani, Ifshana; Bhat, Khursheed Ahmad; et al, Organic & Biomolecular Chemistry, 2022, 20(42), 8197-8202

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: 2,3-Dihydro-1,3-dimethyl-2-(phenylphosphinidene)-1H-imidazole Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  1 atm, -78 °C → rt; 24 h, 1 atm, rt
Referenz
An NHC-Stabilised Phosphinidene for Catalytic Formylation: A DFT-Guided Approach
Sreejyothi, P.; Bhattacharyya, Kalishankar; Kumar, Shiv; Kumar Hota, Pradip; Datta, Ayan; et al, Chemistry - A European Journal, 2021, 27(45), 11656-11662

Rebamipide N-formylbenzamide Raw materials

Rebamipide N-formylbenzamide Preparation Products

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